molecular formula C8H6BrF3N2O B12851409 2-Bromo-3-(trifluoromethyl)phenylurea

2-Bromo-3-(trifluoromethyl)phenylurea

Cat. No.: B12851409
M. Wt: 283.04 g/mol
InChI Key: DVPIMFDHGRIQRK-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethyl)phenylurea is an organic compound with the molecular formula C8H6BrF3N2O It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)phenylurea typically involves the reaction of 2-bromo-3-(trifluoromethyl)aniline with an isocyanate or a urea derivative. One common method is as follows:

    Starting Material: 2-Bromo-3-(trifluoromethyl)aniline.

    Reagent: Isocyanate or urea derivative.

    Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and automated systems may be employed to optimize the reaction conditions.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

    Solvents: Organic solvents like dichloromethane, toluene, or ethanol.

    Catalysts: Transition metal catalysts may be used to facilitate certain reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include various substituted phenylureas.

    Oxidation Products: Oxidation can lead to the formation of corresponding nitro or hydroxyl derivatives.

Scientific Research Applications

2-Bromo-3-(trifluoromethyl)phenylurea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-3-(trifluoromethyl)phenylurea exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The trifluoromethyl group can enhance the compound’s binding affinity and stability due to its electron-withdrawing properties.

Comparison with Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)phenylurea
  • 2-Chloro-3-(trifluoromethyl)phenylurea
  • 2-Bromo-3-(difluoromethyl)phenylurea

Comparison:

  • Uniqueness: The presence of both bromine and trifluoromethyl groups in 2-Bromo-3-(trifluoromethyl)phenylurea makes it particularly reactive and versatile in synthetic chemistry. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and reactivity compared to similar compounds with different substituents.
  • Reactivity: The bromine atom allows for easy substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H6BrF3N2O

Molecular Weight

283.04 g/mol

IUPAC Name

[2-bromo-3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C8H6BrF3N2O/c9-6-4(8(10,11)12)2-1-3-5(6)14-7(13)15/h1-3H,(H3,13,14,15)

InChI Key

DVPIMFDHGRIQRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)NC(=O)N)Br)C(F)(F)F

Origin of Product

United States

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